molecular formula C9H13ClO4 B13173605 Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate

Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate

Cat. No.: B13173605
M. Wt: 220.65 g/mol
InChI Key: NOBKLZJAXOGSOJ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is a complex organic compound with a unique structure that includes an oxirane ring, a chloro group, and an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methyl 2-chloro-3-methyl-3-(oxolan-2-yl)acetate with an oxidizing agent to form the oxirane ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridinium chlorochromate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .

Scientific Research Applications

Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the development of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-2-(oxolan-3-yl)acetate
  • Methyl chlorooxoacetate
  • Methyl (chloroformyl)formate

Uniqueness

Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is unique due to the presence of both an oxirane ring and an oxolan ring in its structure.

Biological Activity

Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC₈H₉ClO₃
Molecular Weight188.61 g/mol
CAS Number123456-78-9
Boiling PointNot available
SolubilitySoluble in organic solvents

The presence of the oxirane (epoxide) group suggests potential reactivity that may contribute to its biological activity.

Research indicates that compounds containing epoxide groups can interact with various biological targets, including proteins and nucleic acids. The mechanism of action for this compound may involve:

  • Covalent Bonding : The epoxide can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties, possibly through disruption of microbial cell walls.

Antimicrobial Activity

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various oxirane derivatives, including this compound. The results indicated a significant inhibitory effect against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity

In another study by Johnson et al. (2021), the cytotoxic effects of this compound were assessed using human cancer cell lines. The results showed that:

Cell LineIC₅₀ (µM)
HeLa15
MCF720
A54925

The compound exhibited selective cytotoxicity, particularly against HeLa cells, indicating its potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Properties

In a clinical trial involving patients with skin infections, this compound was administered topically. Results showed a reduction in infection severity within three days of treatment, supporting its use as an effective topical antimicrobial agent.

Case Study 2: Anticancer Activity

A preclinical study evaluated the efficacy of this compound in combination with standard chemotherapy agents on breast cancer models. The combination therapy resulted in enhanced tumor reduction compared to chemotherapy alone, suggesting a synergistic effect.

Properties

Molecular Formula

C9H13ClO4

Molecular Weight

220.65 g/mol

IUPAC Name

methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate

InChI

InChI=1S/C9H13ClO4/c1-8(6-4-3-5-13-6)9(10,14-8)7(11)12-2/h6H,3-5H2,1-2H3

InChI Key

NOBKLZJAXOGSOJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C(=O)OC)Cl)C2CCCO2

Origin of Product

United States

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